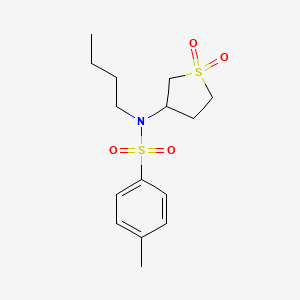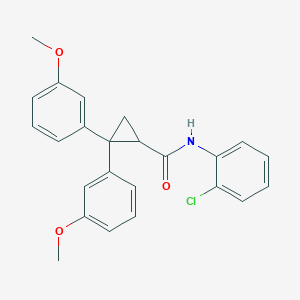
1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride, commonly known as Adapromine, is a chemical compound that belongs to the class of adamantane derivatives. It was first synthesized in the 1960s and has since been studied for its potential applications in scientific research. Adapromine is known to have a unique mechanism of action and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Adapromine involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, Adapromine increases the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Adapromine has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve mood and cognitive function. Adapromine has also been found to decrease the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine. This can help to slow the progression of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adapromine has several advantages and limitations for lab experiments. One of the main advantages is its unique mechanism of action, which can be useful for studying the role of dopamine in various physiological and pathological conditions. Adapromine is also relatively easy to synthesize and can be obtained in large quantities. However, Adapromine has some limitations, including its potential toxicity and the fact that it can interact with other drugs and supplements.
Direcciones Futuras
There are several future directions for research related to Adapromine. One area of interest is the potential use of Adapromine in the treatment of cancer. Adapromine has been found to exhibit anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new derivatives of Adapromine with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of Adapromine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Adapromine is a chemical compound that has been studied for its potential applications in scientific research. It has a unique mechanism of action and has been found to exhibit various biochemical and physiological effects. Adapromine has several advantages and limitations for lab experiments, and there are several future directions for research related to this compound. By further exploring the potential applications of Adapromine, we may be able to develop new treatments for a range of diseases and disorders.
Métodos De Síntesis
The synthesis of Adapromine involves the reaction of adamantane with chloroacetyl chloride, followed by the addition of piperidine. The resulting product is then treated with hydrochloric acid to obtain Adapromine hydrochloride. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
Adapromine has been widely studied for its potential applications in scientific research. It has been found to exhibit various pharmacological properties, including dopamine agonist and monoamine oxidase inhibitor activity. Adapromine has been used in research related to Parkinson's disease, depression, and drug addiction. It has also been studied for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c20-17(4-7-19-5-2-1-3-6-19)18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPUJWFAXPHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![5,5'-[1,3-phenylenebis(oxy)]bis(2,2'-biisoindole-1,1',3,3'-tetrone)](/img/structure/B5230983.png)
![3-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5230987.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5230991.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)
![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)

![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)